molecular formula C17H17N3O3S B2387761 1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903611-76-6

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2387761
CAS No.: 1903611-76-6
M. Wt: 343.4
InChI Key: DVYHTFBHVZXBAB-UHFFFAOYSA-N
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Description

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, an azetidinyl group, and a pyrrolidine-2,5-dione ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-ethylbenzoic acid with thiourea under acidic conditions.

    Azetidinyl Group Introduction: The azetidinyl group can be introduced via a nucleophilic substitution reaction using an appropriate azetidine derivative.

    Pyrrolidine-2,5-dione Ring Formation: The final step involves the cyclization of the intermediate with maleic anhydride to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidinyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine-2,5-dione ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylbenzo[d]thiazole-6-carbonyl)pyrrolidine-2,5-dione: Lacks the azetidinyl group, which may result in different biological activity.

    1-(1-(2-Methylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

Uniqueness

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-14-18-12-4-3-10(7-13(12)24-14)17(23)19-8-11(9-19)20-15(21)5-6-16(20)22/h3-4,7,11H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYHTFBHVZXBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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